

# Chemical and physical properties of 3,6-Dichloropicolinonitrile

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## Compound of Interest

Compound Name: 3,6-Dichloropicolinonitrile

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## An In-depth Technical Guide to 3,6-Dichloropicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral analysis, and potential biological activities of **3,6-Dichloropicolinonitrile**, more systematically named 3,5-Dichloro-2-cyanopyridine. This document consolidates available data to serve as a valuable resource for professionals in research and drug development. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows.

### Chemical and Physical Properties

**3,6-Dichloropicolinonitrile**, also known as 3,5-Dichloro-2-cyanopyridine or 3,5-Dichloropyridine-2-carbonitrile<sup>[1]</sup>, is a halogenated pyridine derivative. Its chemical structure consists of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a nitrile group at position 2.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference(s)
Systematic Name	3,5-Dichloro-2-cyanopyridine	[2]
Synonyms	3,6-Dichloropicolinonitrile, 3,5-Dichloropicolinonitrile, 3,5-Dichloropyridine-2-carbonitrile	[1][3]
CAS Number	85331-33-5	[1]
Molecular Formula	C <sub>6</sub> H <sub>2</sub> Cl <sub>2</sub> N <sub>2</sub>	[1][2]
Molecular Weight	173.00 g/mol	[2]
Appearance	White to light yellow crystalline powder	[4]
Melting Point	100.0 to 104.0 °C	[4]
Boiling Point	271.9 ± 35.0 °C (Predicted)	[5]
Density	1.49 ± 0.1 g/cm <sup>3</sup> (Predicted)	[5]
Solubility	Sparingly soluble in water	[6]

## Synthesis Protocols

Several synthetic routes for 3,5-Dichloro-2-cyanopyridine have been reported. A common method involves the cyanation of a dichloropyridine derivative.

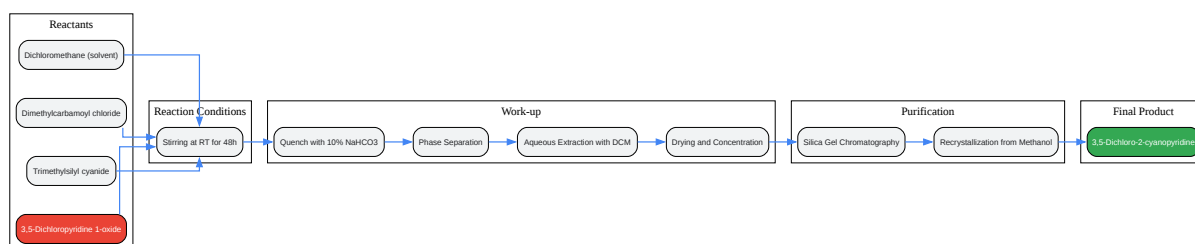
### Synthesis from 3,5-Dichloropyridine 1-oxide

A general and detailed procedure for the synthesis of 2-cyano-3,5-dichloropyridine involves the reaction of 3,5-dichloropyridine 1-oxide with trimethylsilyl cyanide (TMSCN) and dimethylcarbamoyl chloride.[7]

Experimental Protocol:

- To a solution of 3,5-dichloropyridine 1-oxide (26 g, 0.158 mol) in 80 mL of dichloromethane, sequentially add trimethylsilyl cyanide (21.8 mL, 0.174 mol) and dimethylcarbamoyl chloride (14.6 mL, 0.158 mol).[7]

- Stir the reaction mixture at room temperature for 48 hours.[7]
- Upon completion of the reaction, add 100 mL of a 10% aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution and stir vigorously for 10 minutes.[7]
- Separate the organic and aqueous phases. Extract the aqueous phase once with dichloromethane.[7]
- Combine all organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
- Purify the crude product by silica gel column chromatography using dichloromethane as the eluent.[7]
- Collect the target fraction, concentrate, and recrystallize from a small amount of methanol to yield 2-cyano-3,5-dichloropyridine (11 g, 40.2% yield) with a melting point of 102 °C.[7]



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Caption: Synthesis workflow for 3,5-Dichloro-2-cyanopyridine.

## Spectral Data

Comprehensive spectral analysis is crucial for the unambiguous identification and characterization of 3,5-Dichloro-2-cyanopyridine.

Table 2: Summary of Spectral Data

Technique	Data	Reference(s)
Infrared (IR) Spectroscopy	Characteristic peaks for aromatic C-H, C=N, C=C, and C-Cl stretching vibrations.	[2]
Raman Spectroscopy	Complementary vibrational data to IR spectroscopy.	[2]
<sup>1</sup> H NMR Spectroscopy	Data not available in detail.	
<sup>13</sup> C NMR Spectroscopy	Data not available in detail.	
Mass Spectrometry	Data not available in detail.	

Note: While IR and Raman spectra are available, detailed <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry data with peak assignments and fragmentation analysis for 3,5-Dichloro-2-cyanopyridine are not readily available in the searched literature.

## Potential Biological Activity

The biological activities of 3,5-Dichloro-2-cyanopyridine have not been extensively reported. However, the cyanopyridine scaffold is present in various biologically active molecules, suggesting potential for this compound in drug discovery.

Derivatives of cyanopyridine have been investigated for a range of therapeutic applications, including as anticancer agents.[8] Some studies have shown that cyanopyridine-based compounds can exhibit inhibitory activity against enzymes such as kinases, which are critical in cancer cell signaling pathways. For instance, certain cyanopyridone derivatives have been identified as dual inhibitors of VEGFR-2 and HER-2. While these findings relate to derivatives,

they highlight the potential of the core cyanopyridine structure in the development of novel therapeutics.

Further research, including cytotoxicity screening and enzyme inhibition assays, is necessary to elucidate the specific biological activities and potential mechanisms of action of 3,5-Dichloro-2-cyanopyridine.

## Conclusion

3,5-Dichloro-2-cyanopyridine is a readily synthesizable halogenated pyridine derivative with well-defined physical properties. While its spectral characterization is partially documented, a complete analysis including detailed NMR and mass spectrometry data would be beneficial for future research and development. The known biological activities of related cyanopyridine compounds suggest that 3,5-Dichloro-2-cyanopyridine may be a valuable scaffold for the design and synthesis of novel therapeutic agents. This guide provides a solid foundation of the existing knowledge on this compound, intended to facilitate further investigation by researchers and scientists in the field.

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